REACTION_CXSMILES
|
ClCl.[CH3:3][C:4]1[CH:12]=[C:11](Cl)[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]>B(O[O-])=O.[Na+]>[CH3:3][C:4]1[CH:12]=[C:11]([S:14]([CH3:10])(=[O:16])=[O:15])[C:10]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
|
Name
|
sodium methylthiolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
thioether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B(=O)O[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |